
N1-(2-(dimethylamino)ethyl)-N1-methyl-5-(trifluoromethyl)benzene-1,3-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-(2-(dimethylamino)ethyl)-N1-methyl-5-(trifluoromethyl)benzene-1,3-diamine is an organic compound that belongs to the class of substituted benzenediamines This compound is characterized by the presence of a trifluoromethyl group, a dimethylaminoethyl group, and a methyl group attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(dimethylamino)ethyl)-N1-methyl-5-(trifluoromethyl)benzene-1,3-diamine typically involves multiple steps. One common route starts with the nitration of a suitable benzene derivative, followed by reduction to form the corresponding diamine.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, controlled temperatures, and specific catalysts to facilitate the reactions. The purification process often involves recrystallization or chromatography techniques to ensure the final product meets the required specifications .
化学反应分析
Types of Reactions
N1-(2-(dimethylamino)ethyl)-N1-methyl-5-(trifluoromethyl)benzene-1,3-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and various nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce a variety of functional groups, leading to diverse derivatives .
科学研究应用
N1-(2-(dimethylamino)ethyl)-N1-methyl-5-(trifluoromethyl)benzene-1,3-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or reagent.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
作用机制
The mechanism by which N1-(2-(dimethylamino)ethyl)-N1-methyl-5-(trifluoromethyl)benzene-1,3-diamine exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other biomolecules. The pathways involved often depend on the specific application and the biological context in which the compound is used .
相似化合物的比较
Similar Compounds
- N1-(3,5-bis(trifluoromethyl)benzyl)benzene-1,2-diamine
- N,N-bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline
- 1-aryl-1H-benzimidazoles
Uniqueness
N1-(2-(dimethylamino)ethyl)-N1-methyl-5-(trifluoromethyl)benzene-1,3-diamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
属性
分子式 |
C12H18F3N3 |
|---|---|
分子量 |
261.29 g/mol |
IUPAC 名称 |
3-N-[2-(dimethylamino)ethyl]-3-N-methyl-5-(trifluoromethyl)benzene-1,3-diamine |
InChI |
InChI=1S/C12H18F3N3/c1-17(2)4-5-18(3)11-7-9(12(13,14)15)6-10(16)8-11/h6-8H,4-5,16H2,1-3H3 |
InChI 键 |
XFGJDEGHYXBQQA-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CCN(C)C1=CC(=CC(=C1)N)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


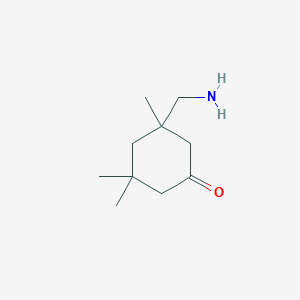
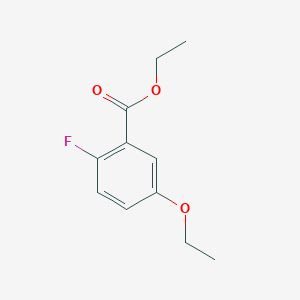
![2,3-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B14017558.png)
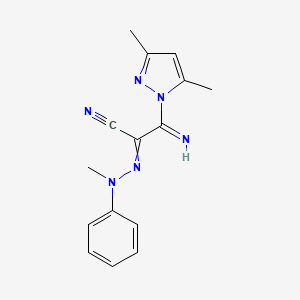
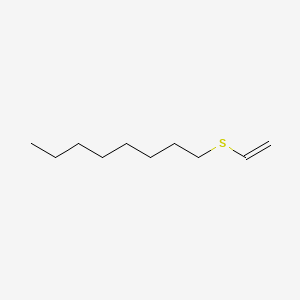
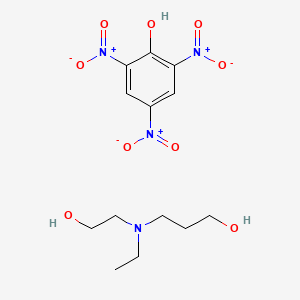
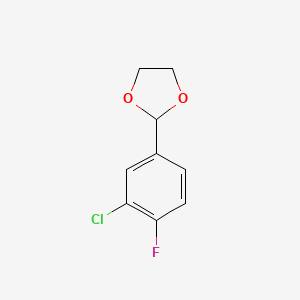
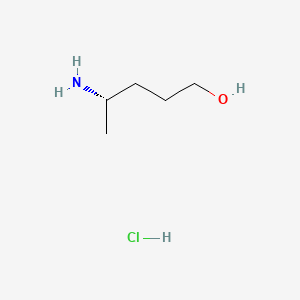

![1,1,1-Trichloro-2-hydroxy-2-[2-acetamidoethylthio]ethane](/img/structure/B14017608.png)

![3-(4-Methoxy-2-methyl-phenyl)-2,5-dimethyl-pyrazolo[1,5-A]pyrimidin-7-OL](/img/structure/B14017614.png)

![2-Naphthalenecarboxylicacid, 4-[2-(3,4-dimethylphenyl)diazenyl]-3-hydroxy-](/img/structure/B14017625.png)
